(S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride
CAS No.: 1391528-74-7
Cat. No.: VC11669929
Molecular Formula: C9H11BrClNO2
Molecular Weight: 280.54 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1391528-74-7 |
|---|---|
| Molecular Formula | C9H11BrClNO2 |
| Molecular Weight | 280.54 g/mol |
| IUPAC Name | methyl (2S)-2-amino-2-(4-bromophenyl)acetate;hydrochloride |
| Standard InChI | InChI=1S/C9H10BrNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H/t8-;/m0./s1 |
| Standard InChI Key | CSBFDIDFULVKDP-QRPNPIFTSA-N |
| Isomeric SMILES | COC(=O)[C@H](C1=CC=C(C=C1)Br)N.Cl |
| SMILES | COC(=O)C(C1=CC=C(C=C1)Br)N.Cl |
| Canonical SMILES | COC(=O)C(C1=CC=C(C=C1)Br)N.Cl |
Introduction
(S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride is a synthetic organic compound with significant interest in pharmaceutical and chemical research. It is characterized by its molecular formula, C9H11BrClNO2, and a molecular weight of approximately 280.55 g/mol . This compound is a hydrochloride salt of the methyl ester of (S)-2-amino-2-(4-bromophenyl)acetic acid, which is a chiral molecule due to the presence of a stereocenter at the alpha carbon atom.
Synthesis and Applications
The synthesis of (S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride typically involves the reaction of (S)-2-amino-2-(4-bromophenyl)acetic acid with methanol in the presence of a suitable catalyst, followed by conversion to its hydrochloride salt. This compound is of interest in pharmaceutical research due to its potential biological activities, although specific applications are not widely documented in the available literature.
Safety and Handling
Handling (S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride requires caution due to its hazardous nature. The compound is classified with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, wearing protective clothing, and ensuring proper ventilation during handling.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume